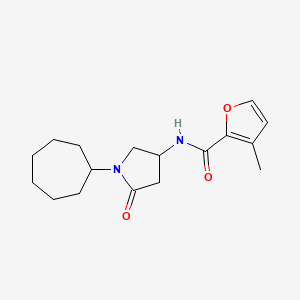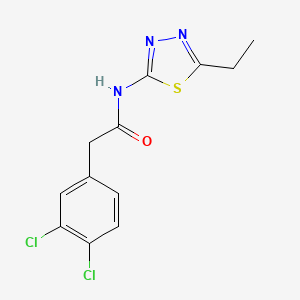
2-methyl-3-nitro-N-(2-phenyl-2H-1,2,3-benzotriazol-5-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methyl-3-nitro-N-(2-phenyl-2H-1,2,3-benzotriazol-5-yl)benzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. It is commonly referred to as MBT-N and belongs to the family of benzotriazole derivatives.
Mécanisme D'action
The mechanism of action of MBT-N involves the inhibition of COX-2 activity, which leads to a decrease in the production of prostaglandins, a group of molecules that play a key role in the inflammatory response. MBT-N has also been found to scavenge free radicals and protect cells from oxidative damage by increasing the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.
Biochemical and Physiological Effects:
MBT-N has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties. It has been found to reduce the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). MBT-N has also been found to scavenge free radicals and protect cells from oxidative damage. In addition, MBT-N has been shown to induce apoptosis in cancer cells and inhibit their growth.
Avantages Et Limitations Des Expériences En Laboratoire
MBT-N has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It exhibits low toxicity and has been shown to be well-tolerated in animal studies. However, there are also some limitations to using MBT-N in lab experiments. It has poor solubility in water, which can make it difficult to administer in vivo. In addition, the mechanism of action of MBT-N is not fully understood, which can make it challenging to interpret experimental results.
Orientations Futures
There are several future directions for research on MBT-N. One area of interest is the development of more efficient synthesis methods that can improve the yield and purity of MBT-N. Another area of research is the investigation of the mechanism of action of MBT-N, which could provide insights into its potential therapeutic applications. Additionally, the development of more water-soluble derivatives of MBT-N could improve its in vivo efficacy. Finally, further studies are needed to evaluate the safety and efficacy of MBT-N in animal models and human clinical trials.
Conclusion:
In conclusion, MBT-N is a promising compound with potential applications in scientific research. It exhibits anti-inflammatory, antioxidant, and anticancer properties and has been shown to inhibit the activity of COX-2 and scavenge free radicals. MBT-N has several advantages for lab experiments, including its stability and low toxicity. However, its poor solubility in water and unclear mechanism of action are limitations that need to be addressed. Future research on MBT-N should focus on developing more efficient synthesis methods, investigating its mechanism of action, and evaluating its safety and efficacy in animal models and human clinical trials.
Méthodes De Synthèse
The synthesis of MBT-N involves the reaction of 2-methyl-3-nitrobenzoic acid with 2-phenyl-2H-1,2,3-benzotriazole-5-amine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in a solvent such as dichloromethane or dimethylformamide (DMF) under reflux conditions. The resulting product is then purified by column chromatography to obtain pure MBT-N.
Applications De Recherche Scientifique
MBT-N has been extensively studied for its potential applications in scientific research. It has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties. MBT-N has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. It has also been found to scavenge free radicals and protect cells from oxidative damage. In addition, MBT-N has been shown to induce apoptosis in cancer cells and inhibit their growth.
Propriétés
IUPAC Name |
2-methyl-3-nitro-N-(2-phenylbenzotriazol-5-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N5O3/c1-13-16(8-5-9-19(13)25(27)28)20(26)21-14-10-11-17-18(12-14)23-24(22-17)15-6-3-2-4-7-15/h2-12H,1H3,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKGFTJMTTGLYPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=CC3=NN(N=C3C=C2)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-3-nitro-N-(2-phenyl-2H-1,2,3-benzotriazol-5-yl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(3-pyridinyl)-5,6,7,8-tetrahydro-5-quinazolinyl]-3-(2-thienyl)propanamide](/img/structure/B6121302.png)

![7-(cyclopropylmethyl)-2-{[5-(methoxymethyl)-2-thienyl]carbonyl}-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6121316.png)
![2-[benzyl(methylsulfonyl)amino]-N-(3-chloro-2-methylphenyl)benzamide](/img/structure/B6121319.png)
![N-{5-oxo-1-[2-(trifluoromethyl)benzyl]-3-pyrrolidinyl}-2-propene-1-sulfonamide](/img/structure/B6121321.png)
![4-[(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzaldehyde](/img/structure/B6121332.png)
![2-[4-[(2E)-3-(2-methoxyphenyl)-2-propen-1-yl]-1-(3-methylbutyl)-2-piperazinyl]ethanol](/img/structure/B6121337.png)

![4-(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)-1-methyl-3-pyridin-2-yl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6121357.png)
![N-[1-(3,4-dimethoxyphenyl)ethyl]-2-methyl-3-phenylpropanamide](/img/structure/B6121358.png)
![2-(2-oxo-1-pyrrolidinyl)-N-[2-(1,3-thiazol-2-yl)ethyl]propanamide](/img/structure/B6121363.png)
![N-(2,4-dimethoxybenzyl)-3-[1-(3,4-dimethylbenzyl)-3-piperidinyl]propanamide](/img/structure/B6121367.png)
![1-(2-fluorobenzyl)-4-{[2-(2-methoxyphenyl)-1-pyrrolidinyl]carbonyl}-1H-1,2,3-triazole](/img/structure/B6121374.png)